Cas no 71858-14-5 (6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline)

6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline is a brominated quinoline derivative featuring a methoxyphenyl and phenyl substituent at the 2- and 4-positions, respectively. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for further functionalization via cross-coupling reactions or nucleophilic substitutions. The bromine atom at the 6-position provides a reactive site for Suzuki, Heck, or other palladium-catalyzed transformations, enabling the synthesis of more complex quinoline-based scaffolds. Its extended conjugated system may also lend utility in optoelectronic applications. The product is typically characterized by high purity and stability, making it suitable for research and development purposes.
6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline structure
71858-14-5 structure
Product name:6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline
CAS No:71858-14-5
MF:C22H16NOBr
Molecular Weight:390.27254
CID:1751770
PubChem ID:633685

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline 化学的及び物理的性質

名前と識別子

    • Quinoline, 6-bromo-2-(4-methoxyphenyl)-4-phenyl-
    • 6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline
    • NMMBZKSNBPEJIC-UHFFFAOYSA-N
    • Oprea1_135139
    • SR-01000407639-1
    • 4-(6-Bromo-4-phenyl-2-quinolinyl)phenyl methyl ether #
    • CHEMBL3885102
    • 6-Bromo-2-(4-methoxy-phenyl)-4-phenyl-quinoline
    • SR-01000407639
    • STK862177
    • F0014-0948
    • 71858-14-5
    • AKOS000639121
    • Oprea1_231195
    • インチ: InChI=1S/C22H16BrNO/c1-25-18-10-7-16(8-11-18)22-14-19(15-5-3-2-4-6-15)20-13-17(23)9-12-21(20)24-22/h2-14H,1H3
    • InChIKey: NMMBZKSNBPEJIC-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4

計算された属性

  • 精确分子量: 389.04158
  • 同位素质量: 389.04153g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 416
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 6.1
  • トポロジー分子極性表面積: 22.1Ų

じっけんとくせい

  • PSA: 22.12

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0014-0948-2mg
6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline
71858-14-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0014-0948-4mg
6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline
71858-14-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0014-0948-10μmol
6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline
71858-14-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0014-0948-5mg
6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline
71858-14-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0014-0948-40mg
6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline
71858-14-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0014-0948-20mg
6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline
71858-14-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0014-0948-3mg
6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline
71858-14-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0014-0948-75mg
6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline
71858-14-5 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0014-0948-20μmol
6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline
71858-14-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0014-0948-100mg
6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline
71858-14-5 90%+
100mg
$248.0 2023-05-17

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline 関連文献

6-bromo-2-(4-methoxyphenyl)-4-phenylquinolineに関する追加情報

6-Bromo-2-(4-Methoxyphenyl)-4-Phenylquinoline: A Comprehensive Overview

The compound CAS No. 71858-14-5, also known as 6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that have been extensively studied due to their unique properties and potential therapeutic applications.

The structure of 6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline is characterized by a quinoline ring system with substituents at positions 2, 4, and 6. The bromine atom at position 6, the methoxyphenyl group at position 2, and the phenyl group at position 4 contribute to its distinctive chemical properties. Recent studies have highlighted the importance of such substitutions in modulating the compound's electronic properties, making it a valuable candidate for drug design and material science applications.

In terms of synthesis, researchers have developed several efficient methods to synthesize 6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline. These methods often involve multi-step reactions, including nucleophilic aromatic substitution and coupling reactions, which allow for precise control over the substitution pattern. The use of transition metal catalysts has significantly improved the yield and purity of the compound, making it more accessible for large-scale production.

The biological activity of 6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline has been a focal point of recent research efforts. Studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory enzymes. Additionally, preliminary in vitro assays have shown promising results in terms of cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

In the field of material science, 6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline has been explored as a building block for constructing advanced materials with tailored electronic properties. Its ability to form self-assembled monolayers and its high thermal stability make it an attractive candidate for applications in organic electronics and optoelectronics.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline. Density functional theory (DFT) calculations have revealed that the bromine substituent significantly alters the electron distribution within the molecule, enhancing its electrophilic character at specific positions. This understanding has paved the way for designing more efficient synthetic routes and optimizing its performance in various applications.

In conclusion, CAS No. 71858-14-5, or 6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline, is a versatile compound with a wide range of potential applications in chemistry, pharmacology, and materials science. Its unique structure and tunable properties make it a valuable tool for researchers seeking to develop innovative solutions in these fields.

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